(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide
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Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and their sulfur and nitrogen atoms can bind to transition metals . They can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of conjugation, the presence of the nitro group, and the ethoxy group on the benzothiazole ring could influence its properties .Scientific Research Applications
- AMPK Activation : Research has identified this compound as an AMP-activated protein kinase (AMPK) activator . AMPK plays a crucial role in glucose homeostasis and energy regulation. By increasing glucose uptake in skeletal muscle cells and stimulating insulin secretion from pancreatic β-cells, this compound shows promise as a potential antidiabetic agent.
- Type 2 Diabetes and Obesity : The compound’s derivatives, specifically 2-ethoxy-4-(methoxymethyl)benzamide analogs, have been investigated as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B) . PTP1B negatively regulates insulin signaling, making it a therapeutic target for type 2 diabetes and obesity. Compound 10m demonstrated high inhibitory activity against PTP1B, selectivity over T-cell PTPase, and good membrane permeability.
- Selective Sensing : Another application involves a novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), which selectively senses Cys over other analytes . BT-AC exhibits a significant fluorescence enhancement in the presence of Cys, making it valuable for detecting this amino acid.
Antidiabetic Potential
PTP1B Inhibition
Fluorescent Probe for Cysteine (Cys) Detection
Mechanism of Action
Target of action
Compounds with a benzothiazole structure often interact with various enzymes and receptors in the body due to their aromatic nature and ability to form stable complexes .
Mode of action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking due to the presence of aromatic rings and polar functional groups .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and stability. For instance, its ethoxy and nitrophenyl groups might influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially alter cellular functions or signaling pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Future Directions
properties
IUPAC Name |
(E)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-2-32-20-11-12-21-22(15-20)33-24(26-21)27(16-18-5-3-4-14-25-18)23(29)13-8-17-6-9-19(10-7-17)28(30)31/h3-15H,2,16H2,1H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLCZIHAYXWFOP-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide |
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